Siphonodictyoic acid
Description
Siphonodictyoic acid is a bioactive phenolic compound isolated from the burrowing sponge Siphonodictyon coralliphagum. It belongs to a class of sesquiterpene hydroquinones characterized by a drimane or rearranged drimane skeleton . The sponge inhabits coral reefs and produces secondary metabolites as chemical defenses, which include aldehydes, alcohols, and carboxylic acid derivatives. This compound (compound 63 in Higa's classification) is notable for its carboxylic acid functional group, distinguishing it from sulfated or esterified analogs . Its structure was elucidated through spectral analysis and correlations with known compounds .
Properties
CAS No. |
105064-34-4 |
|---|---|
Molecular Formula |
C18H23NO3 |
Synonyms |
Siphonodictyoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Siphonodictyon coralliphagum
The sponge produces a suite of related metabolites, including siphonodictyals (aldehyde derivatives), siphonodictyols (alcohol derivatives), and sulfated variants. Key structural and functional differences are summarized below:
Table 1: Structural Comparison of Siphonodictyoic Acid and Related Compounds
Key Observations :
- Functional Groups: The carboxylic acid in this compound contrasts with the aldehyde (siphonodictyals) and alcohol (siphonodictyols) moieties in related compounds. Dictyoceratin A, a methyl ester of this compound, demonstrates how esterification alters polarity and bioactivity .
- Sulfation: Sulfated derivatives (e.g., siphonodictyal B3) exhibit enhanced solubility and antimicrobial potency, likely due to improved interaction with microbial membranes .
- Skeleton Rearrangement: Rearranged drimane derivatives like siphonodictyal B and cyclosiphonodictyol A show unique stereochemical configurations that influence their ecological roles in coral predation .
Functional Analogues from Other Sponges
Ilimaquinone and Dictyoceratins
Ilimaquinone (compound 67), isolated from Hippospongia spp., shares a sesquiterpene-hydroquinone scaffold with this compound but features a quinone moiety instead of a carboxylic acid. Dictyoceratins A and B, also from Hippospongia, are structurally related to this compound, with dictyoceratin A being its methyl ester . These compounds exhibit similar antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting conserved bioactivity despite structural variations .
Table 2: Functional Comparison with Non-Siphonodictyon Compounds
| Compound | Source Sponge | Core Structure | Key Functional Group | Bioactivity Target |
|---|---|---|---|---|
| Ilimaquinone | Hippospongia | Sesquiterpene-quinone | Quinone | Broad-spectrum antimicrobial |
| Dictyoceratin A | Hippospongia | Drimane ester | Methyl ester | S. aureus, B. subtilis |
Research Findings and Mechanistic Insights
- Antimicrobial Activity: this compound and its analogs inhibit microbial growth via redox cycling. The ortho-hydroquinone moiety is hypothesized to oxidize into a toxic ortho-quinone in vivo, disrupting microbial electron transport chains . Sulfation enhances this activity by stabilizing the molecule in aqueous environments .
- Ecological Role : These compounds protect S. coralliphagum from coral overgrowth by creating a "dead zone" around the sponge, mediated by cytotoxic mucus secretions .
- Structure-Activity Relationships (SAR): Aldehydes vs. Acids: Aldehyde-containing siphonodictyals (e.g., siphonodictyal B) show higher antimicrobial potency than this compound, possibly due to increased electrophilicity .
Q & A
Q. What are the validated methods for synthesizing Siphonodictyoic acid in laboratory settings, and how can reproducibility be ensured?
To synthesize this compound, researchers should first conduct a systematic literature review to identify existing protocols (e.g., marine sponge extraction or chemical synthesis routes) . Experimental design must adhere to reproducibility standards:
- Step 1 : Optimize reaction conditions (solvent, temperature, catalysts) using iterative testing.
- Step 2 : Validate purity via HPLC and NMR, referencing established spectral databases .
- Step 3 : Document protocols in detail, including failure cases, to enable replication (e.g., solvent batch variations or purification thresholds) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Assign signals for carbon skeleton and functional groups (e.g., carboxylic acid protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <1 ppm error .
- HPLC-PDA : Assess purity (>95%) and detect stereoisomers via retention time and UV profiles .
- Data Cross-Validation : Compare results with published spectra and synthetic standards .
Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
Use the PICO framework to structure assays:
- Population : Target cell lines (e.g., cancer, microbial strains).
- Intervention : Dose-response testing (0.1–100 µM).
- Comparison : Positive controls (e.g., doxorubicin for cytotoxicity).
- Outcome : IC50 values, selectivity indices . Include triplicate runs and statistical analysis (ANOVA) to minimize variability .
Advanced Research Questions
Q. What mechanistic strategies can elucidate this compound’s mode of action in cellular pathways?
Advanced approaches include:
- Omics Integration : Transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis markers) .
- Molecular Docking : Predict binding affinity with target proteins (e.g., kinases) using crystallographic data .
- CRISPR Screening : Validate gene targets via knockout/knockdown models . Document uncertainties (e.g., off-target effects) using error propagation analysis .
Q. How can interdisciplinary methods resolve contradictions in this compound’s reported ecological roles?
Conflicting data (e.g., allelopathic vs. symbiotic effects) require:
- Field Surveys : Quantify compound concentrations across marine microhabitats using LC-MS .
- Metagenomics : Correlate microbial community shifts with this compound presence .
- Controlled Mesocosm Experiments : Isolate variables (pH, temperature) to test ecological hypotheses . Apply the FINER criteria to assess study feasibility and relevance .
Q. What systematic frameworks are recommended for optimizing this compound’s bioactivity in drug discovery pipelines?
Use Design of Experiments (DoE) to optimize bioactivity:
- Variables : Substituent modifications, formulation (nanoparticles).
- Response Surface Methodology : Model dose-efficacy-toxicity relationships .
- High-Throughput Screening : Prioritize lead analogs using automated platforms . Address data discrepancies by auditing assay conditions (e.g., cell passage number, serum batches) .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
